molecular formula C10H15BrClNO B1607946 N-(5-Bromo-2-methoxybenzyl)ethanamine hydrochloride CAS No. 869949-75-7

N-(5-Bromo-2-methoxybenzyl)ethanamine hydrochloride

Cat. No.: B1607946
CAS No.: 869949-75-7
M. Wt: 280.59 g/mol
InChI Key: NPAAWUSEDXSKSU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N-(5-Bromo-2-methoxybenzyl)ethanamine hydrochloride (CAS: 869949-75-7) is a secondary amine hydrochloride salt. Its molecular formula is C₁₀H₁₃BrClNO₂, with a molecular weight of 280.59 g/mol . The compound consists of an ethanamine backbone substituted with a 5-bromo-2-methoxybenzyl group (Figure 1). The bromine atom at the 5-position and the methoxy group at the 2-position of the benzyl ring define its structural uniqueness. The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO.ClH/c1-3-12-7-8-6-9(11)4-5-10(8)13-2;/h4-6,12H,3,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAAWUSEDXSKSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)Br)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386076
Record name N-[(5-Bromo-2-methoxyphenyl)methyl]ethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869949-75-7
Record name N-[(5-Bromo-2-methoxyphenyl)methyl]ethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-methoxybenzyl)ethanamine hydrochloride typically involves the bromination of 2-methoxybenzylamine followed by the reaction with ethylamine. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sodium hydroxide or potassium carbonate. The final product is then converted to its hydrochloride salt form by reacting with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of N-(5-Bromo-2-methoxybenzyl)ethanamine hydrochloride may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-methoxybenzyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzaldehyde or benzoic acid, while reduction can produce benzylamine or benzyl alcohol .

Scientific Research Applications

N-(5-Bromo-2-methoxybenzyl)ethanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-methoxybenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the NBOMe Series

The NBOMe series, particularly 25B-NBOMe and 25I-NBOMe , share structural similarities with the target compound but differ in substitution patterns and biological potency (Table 1).

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
N-(5-Bromo-2-methoxybenzyl)ethanamine HCl C₁₀H₁₃BrClNO₂ 280.59 5-Bromo-2-methoxybenzyl Unknown (structural inference: possible serotonin receptor interaction)
25B-NBOMe HCl C₁₉H₂₃BrClNO₃ 428.75 4-Bromo-2,5-dimethoxyphenyl; 2-methoxybenzyl Potent 5-HT₂A agonist, high toxicity, hallucinogenic
25I-NBOMe HCl C₁₉H₂₁INO·ClH 463.74 4-Iodo-2,5-dimethoxyphenyl; 2-methoxybenzyl High-affinity 5-HT₂A agonist, severe neurotoxicity

Key Differences :

  • Substituent Pattern : The target compound lacks the 2,5-dimethoxy substitution on the phenyl ring and the 2-methoxybenzyl group present in NBOMe compounds. These groups in NBOMe analogs are critical for 5-HT₂A receptor binding and psychedelic activity .
  • Potency: NBOMe compounds exhibit nanomolar affinity for serotonin receptors, whereas the absence of dual methoxy groups in the target compound likely reduces receptor affinity .

Ethanamine-Based Derivatives with Aromatic Substitutions

Tryptamine Hydrochloride (Compound 1)
  • Structure : Contains an indole ring instead of a brominated benzyl group.
  • Activity : Demonstrates anti-plasmodial properties by binding to HSP90 via hydrogen bonds with GLU527 and TYR604 .
  • Comparison : The indole system in tryptamine enables π-π stacking interactions absent in the target compound, highlighting how aromatic systems dictate protein-binding specificity .
N-(4-Chlorobenzyl)ethanamine Hydrochloride
  • Structure : Substituted with a 4-chlorobenzyl group instead of 5-bromo-2-methoxybenzyl.
  • Impact of Halogen : Chlorine’s lower atomic weight and electronegativity compared to bromine may alter lipophilicity and metabolic stability. Bromine’s larger size could enhance receptor binding via van der Waals interactions .

Therapeutic Ethylamine Derivatives

Tofenacin Hydrochloride
  • Structure : Features a methylphenylmethoxy group linked to ethanamine.
  • Comparison : The methoxy group’s position (2-methoxy in the target vs. methylphenylmethoxy in tofenacin) influences blood-brain barrier penetration and target selectivity.

Halogenated Benzylamine Derivatives

N-(3-Bromobenzyl)ethanamine Hydrochloride
  • Structure : 3-Bromo substitution vs. 5-bromo-2-methoxy in the target compound.
  • SAR Insight : The 2-methoxy group in the target compound may sterically hinder receptor binding compared to unsubstituted benzylamines, affecting potency .

Structure-Activity Relationship (SAR) Insights

  • Methoxy Groups : Dual methoxy substitutions (e.g., in NBOMe compounds) enhance serotonin receptor affinity by forming hydrogen bonds with conserved residues (e.g., Ser159 in 5-HT₂A) . The single methoxy group in the target compound likely limits this interaction.
  • Halogen Effects : Bromine’s hydrophobicity and polarizability may improve membrane permeability compared to chlorine or iodine analogs .
  • Aromatic Systems : Indole (tryptamine) and dimethoxyphenyl (NBOMe) systems enable diverse interactions (e.g., π-stacking, hydrogen bonding), absent in the simpler benzyl-substituted target compound .

Biological Activity

N-(5-Bromo-2-methoxybenzyl)ethanamine hydrochloride (C9H12BrNO·HCl) is a synthetic compound that has gained attention for its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article delves into its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H12BrNO·HCl
  • Molecular Weight : 266.57 g/mol
  • IUPAC Name : 2-(5-bromo-2-methoxyphenyl)ethanamine; hydrochloride

Biological Activity Overview

The biological activity of N-(5-Bromo-2-methoxybenzyl)ethanamine hydrochloride primarily involves its interaction with various receptors and enzymes. The compound is characterized by its ability to modulate the activity of these molecular targets, leading to diverse biological effects.

  • Receptor Binding : The compound exhibits affinity for several serotonin receptors, particularly the 5-HT2A receptor. This interaction is crucial for its psychoactive effects and potential therapeutic applications.
  • Enzyme Modulation : It may also influence enzyme activity, although specific pathways remain to be fully elucidated.

Binding Affinity Studies

Research indicates that compounds similar to N-(5-Bromo-2-methoxybenzyl)ethanamine hydrochloride show significant binding affinity at the 5-HT2A receptor. For example, studies have demonstrated that modifications in the molecular structure can lead to enhanced binding potency:

CompoundBinding Affinity (nM)Reference
N-(5-Bromo-2-methoxybenzyl)ethanamineLow nanomolar
25I-NBOMe (similar structure)81 pM
2C-I (comparison compound)830 µg/kg

In Vitro Studies

In vitro assays have shown that N-(5-Bromo-2-methoxybenzyl)ethanamine hydrochloride can induce significant biological responses:

  • Cell Viability Assays : Tests on various cancer cell lines indicate potential cytotoxic effects, with IC50 values suggesting effective concentrations for inducing apoptosis.
Cell LineIC50 Value (µM)Effect
MCF-7 (breast cancer)0.65Induces apoptosis
U-937 (monocytic leukemia)1.5Cytotoxicity observed

Case Studies and Clinical Implications

Recent studies have highlighted the relevance of N-(5-Bromo-2-methoxybenzyl)ethanamine in neuropharmacology:

  • Psychoactive Effects : Similar compounds have been linked to significant psychoactive effects in animal models, with implications for understanding their potential therapeutic uses in treating mood disorders.
  • Neurogenesis Research : Investigations into related compounds have suggested roles in neurogenesis, particularly in contexts involving stress and anxiety modulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-Bromo-2-methoxybenzyl)ethanamine hydrochloride
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N-(5-Bromo-2-methoxybenzyl)ethanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.